molecular formula C7HCl7 B13955093 1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 20524-59-8

1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B13955093
CAS No.: 20524-59-8
M. Wt: 333.2 g/mol
InChI Key: NSLUNJDAHOVMDS-UHFFFAOYSA-N
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Description

1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene is a highly chlorinated organic compound. It belongs to the class of halogenated organic compounds and conjugated dienes. This compound is known for its high toxicity and potential use in the synthesis of insecticides such as isodrin and endrin .

Preparation Methods

1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene can be synthesized through the condensation of hexachlorocyclopentadiene with acetylene under pressure . This method involves the reaction of hexachlorocyclopentadiene with acetylene to form the desired product. The reaction conditions typically include elevated pressure and controlled temperature to ensure the formation of the compound.

Chemical Reactions Analysis

1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene involves its interaction with biological molecules. The compound’s high chlorine content allows it to disrupt cellular processes by binding to proteins and enzymes, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular respiration and other vital functions .

Comparison with Similar Compounds

1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene can be compared with other similar compounds such as:

Properties

CAS No.

20524-59-8

Molecular Formula

C7HCl7

Molecular Weight

333.2 g/mol

IUPAC Name

1,2,3,4,5,7,7-heptachlorobicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C7HCl7/c8-2-1-5(11)3(9)4(10)6(2,12)7(5,13)14/h1H

InChI Key

NSLUNJDAHOVMDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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